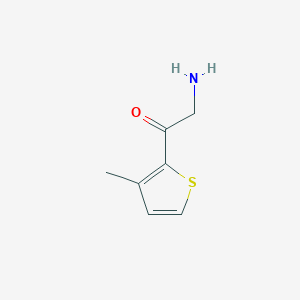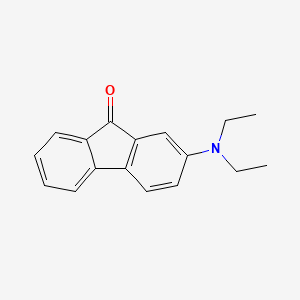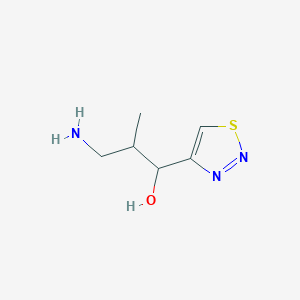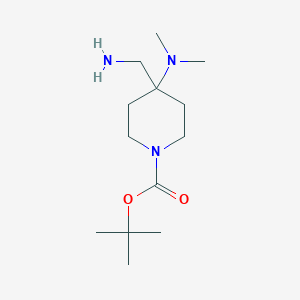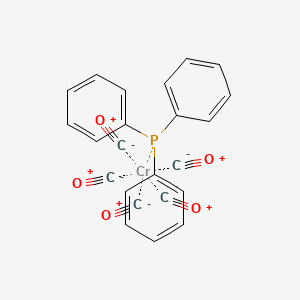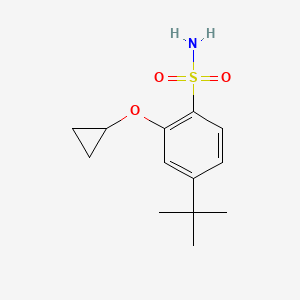
4-Tert-butyl-2-cyclopropoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a cyclopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituents: The tert-butyl group can be introduced to the benzene ring through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be added via a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group on the benzene ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfonic acids, oxidized benzene derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted benzene derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide would depend on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions could involve binding to active sites, altering protein conformation, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzenesulfonamide: Lacks the cyclopropoxy group, which may affect its reactivity and biological activity.
2-Cyclopropoxybenzenesulfonamide: Lacks the tert-butyl group, which may influence its solubility and stability.
4-tert-Butyl-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a cyclopropoxy group, which may alter its chemical properties and reactivity.
Uniqueness
4-(tert-Butyl)-2-cyclopropoxybenzenesulfonamide is unique due to the presence of both the tert-butyl and cyclopropoxy groups, which can influence its chemical reactivity, stability, and potential biological activity. These structural features may make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO3S |
|---|---|
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
4-tert-butyl-2-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)9-4-7-12(18(14,15)16)11(8-9)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H2,14,15,16) |
Clave InChI |
YFNBHDPZUOSMQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
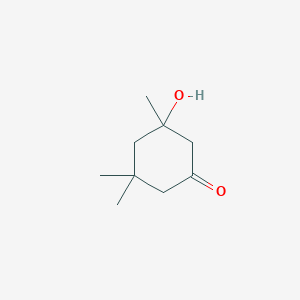
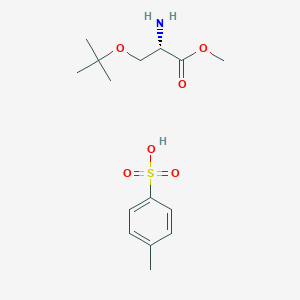
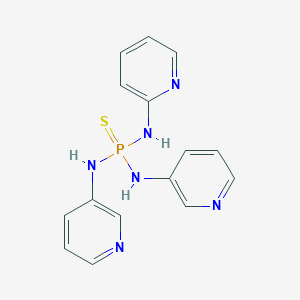
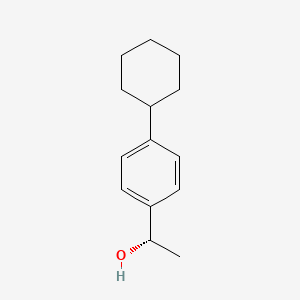
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
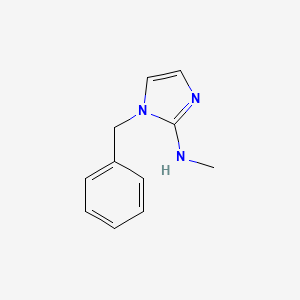
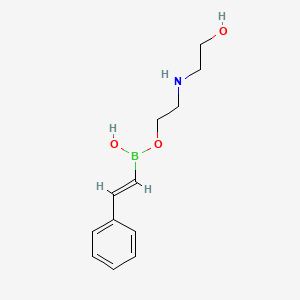
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
